An In-Depth Technical Guide to 2-(4-Methylphenyl)propane-D14
An In-Depth Technical Guide to 2-(4-Methylphenyl)propane-D14
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Methylphenyl)propane-D14 (p-Cymene-D14), a deuterated isotopologue of the naturally occurring monoterpene, p-cymene. This document is intended for researchers and scientists in the fields of analytical chemistry, drug development, and metabolic studies who utilize isotopically labeled compounds. The guide details the synthesis, characterization, and applications of 2-(4-Methylphenyl)propane-D14, with a particular focus on its role as an internal standard in quantitative analysis by mass spectrometry. Detailed experimental protocols and data interpretation are provided to facilitate its practical implementation in a laboratory setting.
Introduction: The Significance of Deuterated Internal Standards
In the landscape of modern analytical chemistry, particularly in the realm of chromatography coupled with mass spectrometry (GC-MS and LC-MS), the quest for quantitative accuracy is paramount. Stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard for achieving high precision and accuracy in bioanalytical and other complex matrix analyses. The fundamental principle behind their efficacy lies in the near-identical physicochemical properties between the labeled and unlabeled analyte, allowing the SIL-IS to co-elute and experience similar ionization effects, thus correcting for variations during sample preparation and analysis.
2-(4-Methylphenyl)propane-D14 is the fully deuterated analog of p-cymene (1-methyl-4-(1-methylethyl)benzene), a monoterpene found in a variety of plants and their essential oils. Due to its chemical inertness and volatility, p-cymene and its derivatives are often subjects of analysis in flavor, fragrance, and environmental studies. The deuterated form, with all 14 hydrogen atoms replaced by deuterium, provides a significant mass shift, making it an ideal internal standard for the quantification of p-cymene and other structurally related terpenes. Its application extends to metabolic studies where it can be used as a tracer to elucidate biochemical pathways.
Physicochemical Properties
The physicochemical properties of 2-(4-Methylphenyl)propane-D14 are largely similar to its non-deuterated counterpart, p-cymene, with the primary difference being its increased molecular weight due to the presence of deuterium.
| Property | 2-(4-Methylphenyl)propane-D14 | p-Cymene |
| Molecular Formula | C₁₀D₁₄ | C₁₀H₁₄ |
| Molecular Weight | 148.31 g/mol [1] | 134.22 g/mol [2] |
| CAS Number | 93952-03-5 | 99-87-6[2] |
| Appearance | Colorless liquid[2] | Colorless liquid[2] |
| Boiling Point | ~177 °C (estimated) | 177 °C[2] |
| Melting Point | ~-68 °C (estimated) | -68 °C[2] |
| Density | ~0.92 g/mL (estimated) | 0.857 g/mL at 20 °C[2] |
| Solubility | Insoluble in water; soluble in organic solvents[2] | Insoluble in water; soluble in ethanol, ether[2] |
| Isotopic Enrichment | Typically ≥98 atom % D[3] | Not Applicable |
Synthesis of 2-(4-Methylphenyl)propane-D14
The synthesis of 2-(4-Methylphenyl)propane-D14 is typically achieved through hydrogen-deuterium (H-D) exchange reactions, where the protium atoms of p-cymene are replaced with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a suitable catalyst.
General Synthesis Approach: Metal-Catalyzed H-D Exchange
A common and effective method for the deuteration of aromatic and aliphatic C-H bonds is through transition metal catalysis. Catalysts based on metals such as platinum, palladium, rhodium, and ruthenium are known to facilitate H-D exchange.[4][5] The general workflow for such a synthesis is outlined below:
Caption: General workflow for the synthesis of 2-(4-Methylphenyl)propane-D14.
Exemplary Synthesis Protocol
The following is a representative, non-validated protocol based on established methods for H-D exchange in alkylbenzenes.[6]
Materials:
-
p-Cymene
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Palladium on Carbon (10 wt. % Pd/C)
-
Aluminum powder
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Activation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 10 wt. % Pd/C catalyst and aluminum powder.
-
Reactant Addition: To the flask, add p-cymene and an excess of deuterium oxide.
-
Reaction: The reaction mixture is stirred vigorously and heated to reflux for an extended period (typically 24-72 hours) to ensure a high degree of deuteration. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS to determine the isotopic distribution.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield 2-(4-Methylphenyl)propane-D14.
-
Characterization: The final product is characterized by NMR (¹H, ²H, and ¹³C) and mass spectrometry to confirm its identity and determine the level of isotopic enrichment.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the successful synthesis and purity of 2-(4-Methylphenyl)propane-D14.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a fully deuterated sample, the proton NMR spectrum should ideally show no signals. The absence of signals corresponding to p-cymene (aromatic protons at ~7.1 ppm, isopropyl methine at ~2.9 ppm, methyl protons at ~2.3 ppm, and isopropyl methyls at ~1.2 ppm) indicates a high level of deuteration.[7]
-
²H NMR (Deuterium NMR): This is the most direct method to observe the incorporated deuterium. The ²H NMR spectrum is expected to show signals at chemical shifts corresponding to the positions of the original protons in p-cymene.
-
¹³C NMR: The ¹³C NMR spectrum will be similar to that of p-cymene, but the signals for deuterated carbons will appear as multiplets due to C-D coupling and will have a slight upfield shift (isotope shift). The absence of intense signals from protonated carbons further confirms deuteration. For p-cymene, the approximate chemical shifts are: C-isopropyl at ~34 ppm, C-methyl at ~21 ppm, C-ipso (isopropyl) at ~146 ppm, C-ipso (methyl) at ~135 ppm, C-aromatic (CH) at ~129 and ~126 ppm, and C-isopropyl methyls at ~24 ppm.[8]
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique to confirm the mass of the deuterated compound and to assess the isotopic distribution.
-
Molecular Ion: The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 148, which is 14 mass units higher than that of p-cymene (m/z 134).
-
Fragmentation Pattern: The fragmentation pattern will be analogous to that of p-cymene, but with the corresponding mass shifts. A prominent fragment in the mass spectrum of p-cymene is the loss of a methyl group, resulting in a tropylium-like ion at m/z 119. For 2-(4-Methylphenyl)propane-D14, the loss of a trideuteromethyl group (-CD₃) would result in a fragment at m/z 130. The fragmentation pattern can provide information on the location of any residual protons if the deuteration is incomplete.[9]
Applications in Quantitative Analysis
The primary application of 2-(4-Methylphenyl)propane-D14 is as an internal standard for the quantification of p-cymene and other related terpenes in various matrices, such as biological fluids, environmental samples, and food and beverage products.
Use as an Internal Standard in GC-MS Analysis of Terpenes
Principle: A known amount of 2-(4-Methylphenyl)propane-D14 is added to the sample prior to extraction and analysis. During GC-MS analysis, the analyte (e.g., p-cymene) and the internal standard are separated chromatographically and detected by the mass spectrometer. By monitoring specific ions for both the analyte and the internal standard, a calibration curve can be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratiometric approach corrects for any sample loss during preparation and variations in injection volume and instrument response.
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocol: Quantification of Terpenes in an Essential Oil Matrix
This protocol provides a general framework for the quantification of p-cymene in an essential oil sample using 2-(4-Methylphenyl)propane-D14 as an internal standard.[10][11][12][13]
Materials and Reagents:
-
Essential oil sample
-
2-(4-Methylphenyl)propane-D14 stock solution (e.g., 100 µg/mL in hexane)
-
p-Cymene calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL in hexane)
-
Hexane (GC grade)
-
GC-MS system with an appropriate capillary column (e.g., DB-5ms)
Procedure:
-
Sample and Standard Preparation:
-
Accurately weigh a small amount of the essential oil and dissolve it in a known volume of hexane to achieve an approximate concentration within the calibration range.
-
To a series of vials, add a fixed volume of the 2-(4-Methylphenyl)propane-D14 stock solution.
-
To these vials, add varying volumes of the p-cymene calibration standards to create a set of calibration points.
-
Prepare a quality control (QC) sample by spiking a known amount of p-cymene into a representative matrix.
-
To the diluted essential oil sample, add the same fixed volume of the 2-(4-Methylphenyl)propane-D14 stock solution.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of each standard and sample onto the GC-MS system.
-
Use a suitable temperature program for the GC oven to achieve good separation of the terpenes.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring at least two characteristic ions for both p-cymene (e.g., m/z 134, 119) and 2-(4-Methylphenyl)propane-D14 (e.g., m/z 148, 130).
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard in each chromatogram.
-
Calculate the peak area ratio (analyte/internal standard) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of p-cymene.
-
Calculate the peak area ratio for the essential oil sample and determine the concentration of p-cymene using the calibration curve.
-
Safety and Handling
2-(4-Methylphenyl)propane-D14 should be handled with the same precautions as its non-deuterated analog, p-cymene. It is a flammable liquid and vapor.[14] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. All work should be performed in a well-ventilated fume hood.
Conclusion
2-(4-Methylphenyl)propane-D14 is a valuable tool for researchers requiring accurate quantification of p-cymene and related monoterpenes. Its synthesis via H-D exchange, while requiring careful optimization, is achievable with standard laboratory equipment. The distinct mass shift and similar chemical behavior to its non-deuterated counterpart make it an excellent internal standard for GC-MS and LC-MS applications. This guide provides the fundamental knowledge and practical considerations for the effective use of 2-(4-Methylphenyl)propane-D14 in a research setting.
References
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